Dimemorfan phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N.H3O4P/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2;1-5(2,3)4/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3;(H3,1,2,3,4)/t15-,17+,18+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJHDWLIOUGPPA-URVXVIKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36304-82-2 (Parent), 36309-01-0 (Parent) | |
| Record name | Dimemorfan phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048723 | |
| Record name | Dimemorfan phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-84-4 | |
| Record name | Morphinan, 3,17-dimethyl-, (9α,13α,14α)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimemorfan phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimemorfan phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9α,13α,14α)-3,17-dimethylmorphinan dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEMORFAN PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S203Y5Y1QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Clinical Efficacy and Comparative Effectiveness Research for Dimemorfan Phosphate
Efficacy in Cough Management Across Respiratory Conditions
Dimemorfan (B1670651) phosphate (B84403) has demonstrated effectiveness in suppressing coughs associated with a range of respiratory ailments. Its mechanism of action, targeting the medulla oblongata's cough center, allows for symptom relief without the typical side effects associated with opioid-based antitussives.
Efficacy in Chronic Bronchitis, Asthma, and Other Respiratory Ailments
Dimemorfan phosphate is prescribed for persistent coughing associated with conditions such as chronic bronchitis and asthma, as well as other respiratory ailments where cough is a prominent symptom smolecule.compatsnap.com. Clinical studies have confirmed its efficacy in a majority of patients experiencing these conditions nih.govidexlab.comresearchgate.netresearchgate.netresearchgate.net. Furthermore, research indicates its application in treating cough associated with idiopathic pulmonary fibrosis (IPF) google.com.
Efficacy in Upper Respiratory Tract Infections and Pneumonia
The antitussive properties of this compound also extend to coughs resulting from acute upper respiratory tract infections, acute bronchitis, and pneumonia smolecule.comgoogle.com. Clinical trials have specifically investigated its efficacy in acute upper respiratory infections, pneumonia, and dry cough patsnap.com.
Comparative Clinical Trials with Other Antitussive Agents
Comparative clinical trials have been instrumental in positioning this compound relative to other established antitussive agents and placebo. These studies consistently highlight its comparable or superior efficacy in cough suppression.
This compound versus Dextromethorphan (B48470)
In animal model studies, dimemorfan has shown antitussive effects equivalent to dextromethorphan smolecule.comnih.govresearchgate.netresearchgate.netmatilda.science. Clinical trials further support this, indicating that this compound is equally or slightly more efficacious than dextromethorphan in controlling coughs smolecule.comnih.govidexlab.comresearchgate.netresearchgate.netmatilda.science. Notably, dimemorfan shares structural and functional similarities with dextromethorphan, with some findings suggesting its antitussive effect is approximately twice that of dextromethorphan google.com. A key distinction lies in dimemorfan's minimal affinity for the NMDA receptor, which is associated with dextromethorphan, thereby potentially reducing dissociative side effects smolecule.com.
This compound versus Benproperine (B1668004) Phosphate
Comparative clinical trials have also assessed this compound against benproperine phosphate. These studies have found this compound to be equally or slightly more efficacious than benproperine phosphate in managing cough symptoms smolecule.comnih.govidexlab.comresearchgate.netresearchgate.netmatilda.science.
This compound versus Placebo
In direct comparisons against placebo, this compound has demonstrated superior or comparable efficacy in cough control smolecule.comnih.govidexlab.comresearchgate.netresearchgate.netmatilda.science. These findings underscore its role as an effective antitussive agent.
Comparative Efficacy Summary
The following table summarizes the findings from comparative clinical trials regarding the efficacy of this compound relative to other agents and placebo:
| Comparison Agent | Efficacy Relative to this compound | Supporting Studies |
| Dextromethorphan | Equally or slightly less efficacious | smolecule.comnih.govidexlab.comresearchgate.netresearchgate.netmatilda.science |
| Benproperine Phosphate | Equally or slightly less efficacious | smolecule.comnih.govidexlab.comresearchgate.netresearchgate.netmatilda.science |
| Placebo | Less efficacious | smolecule.comnih.govidexlab.comresearchgate.netresearchgate.netmatilda.science |
This compound: Clinical Efficacy and Post-Marketing Surveillance of Therapeutic Outcomes
This compound is a non-narcotic antitussive agent that has been utilized for decades in the management of cough. Its development stemmed from extensive screening of morphinic derivatives, leading to its introduction in Japan in 1975. The compound acts centrally on the cough center in the medulla oblongata, offering an alternative to opioid-based cough suppressants. This article focuses on the clinical efficacy, comparative effectiveness, and post-marketing surveillance of this compound regarding its therapeutic outcomes.
Post Marketing Surveillance Studies on Therapeutic Outcomes
Post-marketing surveillance studies have played a crucial role in confirming the real-world therapeutic outcomes of dimemorfan (B1670651) phosphate (B84403). These studies, often conducted in conjunction with clinical trials, have reinforced the findings regarding its efficacy and established its long-term utility nih.govresearchgate.netresearchgate.netidexlab.commatilda.scienceresearchgate.netresearchgate.net.
Dimemorfan phosphate has been in widespread use for approximately 40 years globally, with a notable absence of reports of serious adverse reactions during its market presence researchgate.netgoogle.com. Surveillance data indicates that the drug is effective in the majority of patients, contributing to its sustained use for cough management nih.govresearchgate.netresearchgate.netidexlab.commatilda.scienceresearchgate.net. The consistent therapeutic outcomes observed in real-world settings underscore its reliability as an antitussive agent.
Pharmacokinetic and Metabolic Studies of Dimemorfan Phosphate
Absorption and Systemic Distribution Dynamics
Dimemorfan (B1670651) phosphate (B84403) is well-absorbed following oral administration patsnap.compatsnap.com. Studies in healthy Chinese volunteers have characterized its absorption and distribution. After oral administration of dimemorfan phosphate tablets, peak plasma concentrations (Cmax) were observed within a range of 2.75 to 3.96 hours (Tmax) researchgate.netnih.govresearchgate.netresearchgate.net. The drug exhibits dose-proportional pharmacokinetics following single doses of 10 mg, 20 mg, and 40 mg, with Cmax, AUC0-t, and AUC0-∞ showing dose proportionality researchgate.netnih.govresearchgate.netresearchgate.net. For instance, after a single 40 mg dose, Cmax values averaged 6.19 ± 7.61 ng/mL, AUC0-t was 101 ± 171 ng·mL⁻¹·h, and AUC0-∞ was 117 ± 210 ng·mL⁻¹·h researchgate.netnih.govresearchgate.netresearchgate.net. The elimination half-life (t½) ranged from 10.6 to 11.4 hours researchgate.netnih.govresearchgate.netresearchgate.net. Sex did not appear to significantly affect the pharmacokinetics of this compound tablets researchgate.netnih.govresearchgate.net. Furthermore, pharmacokinetic parameters were similar under fed and fasting conditions, suggesting no significant food effect on absorption researchgate.netnih.govresearchgate.net.
Biotransformation Pathways and Metabolite Formation
This compound undergoes significant metabolism, primarily in the liver, involving oxidative processes catalyzed by cytochrome P450 (CYP) enzymes patsnap.comnih.govcpu.edu.cn. The main identified metabolites are M1 and M2, which have been identified as d-3-hydroxymethyl-N-methylmorphinan and d-3-methylmorphinan, respectively researchgate.netnih.gov.
Hepatic Metabolism and Cytochrome P450 Enzyme Involvement
The oxidation of dimemorfan (DFO) involves multiple CYP isoforms. Human liver microsomes and recombinant P450 systems have been utilized to characterize these pathways nih.gov.
CYP2D6 plays a crucial role in the metabolism of dimemorfan, particularly in the formation of metabolite M1. Among recombinant P450s, CYP2D6 exhibited the highest intrinsic clearance for M1 formation, with a Km value of 0.02 mM nih.gov. Studies also indicate that microsomal M1 formation is highly sensitive to inhibition by CYP2D6 inhibitors like paroxetine (B1678475) researchgate.netnih.gov. The activity of CYP2D6 is strongly correlated with the formation of M1 nih.gov.
Beyond CYP2D6, other CYP isoforms are also implicated in dimemorfan metabolism.
M1 Formation: CYP2C9, CYP2C19, and CYP2D6 were identified as participating in the formation of metabolite M1 researchgate.netnih.gov.
M2 Formation: The formation of metabolite M2 involves a broader range of CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 researchgate.netnih.gov. Kinetic analyses showed that CYP2B6, CYP2C9, and CYP2C19 had lower Km or S50 values compared to CYP2D6 and CYP3A4 in M2 formation nih.gov. M2 formation activity also correlated with CYP3A4 marker activity (nifedipine oxidation), and its formation was sensitive to CYP3A4 inhibitors like ketoconazole (B1673606) researchgate.netnih.gov.
Genetic Polymorphisms and Pharmacokinetic Variability
Genetic polymorphisms in CYP enzymes, particularly CYP2D6, significantly influence dimemorfan pharmacokinetics. The CYP2D6*10 allele (100C>T, rs1065852) is common in Chinese populations and is associated with reduced enzyme activity researchgate.netresearchgate.netnih.gov.
CYP2D610 Genotype Effects: Studies have demonstrated that the CYP2D610 genotype impacts dimemorfan pharmacokinetics researchgate.netnih.gov. When subjects were categorized by their CYP2D610 genotype (CC, CT, TT), significant differences in Cmax, AUC0-t, AUC0-inf, Vz, and CL were observed researchgate.netnih.gov. Specifically, subjects with the CYP2D610 TT genotype exhibited higher Cmax (8.06 ± 4.43 ng/mL) and AUC0-inf values compared to those with CC (3.41 ± 2.79 ng/mL) or CT (3.11 ± 2.47 ng/mL) genotypes researchgate.netnih.gov. Conversely, Vz/F and CL/F were lowest in CYP2D610 TT homozygotes researchgate.netnih.gov. This suggests that CYP2D610 polymorphism can lead to considerable inter-individual variability in dimemorfan exposure researchgate.netnih.gov.
Elimination Routes and Excretion Profiles
The elimination of this compound primarily occurs through metabolism, with metabolites being excreted via the kidneys patsnap.com. Studies have developed sensitive HPLC-MS/MS methods for quantifying dimemorfan in human plasma and urine to facilitate pharmacokinetic studies researchgate.netresearchgate.net.
Urinary Excretion: In healthy male volunteers who received 30 mg of dimemorfan orally, approximately 60% of the drug was excreted into urine within 24 hours. The metabolites found in urine resulted from oxidizing dealkylation reactions, and unmetabolized dimemorfan constituted ≤ 2.0% of the excreted material imatokucambodia.com. No metabolites identified showed antitussive effects imatokucambodia.com.
Plasma and Urine Quantification: A validated HPLC-MS/MS method allows for accurate and sensitive determination of dimemorfan concentrations in plasma and urine samples, enabling pharmacokinetic assessments researchgate.netresearchgate.net. The method demonstrated good linearity, with detection limits of 0.025 ng/mL in plasma and 0.1 ng/mL in urine researchgate.net. Recovery rates for dimemorfan in plasma and urine were high, ranging from 103.38% to 106.88% and 90.05% to 101.40%, respectively researchgate.netresearchgate.net.
Accumulation Characteristics upon Multiple Dosing Regimens
Investigations into the accumulation characteristics of this compound indicate that repeated administration can lead to a notable increase in drug levels within the body. Specifically, studies involving multiple dosing of 20 mg of this compound tablets, administered three times daily, demonstrated an "obvious accumulation" nih.govresearchgate.net. The Accumulation Index (AI) observed in these studies was reported as 2.65 ± 1.11 nih.govresearchgate.netresearchgate.net. This suggests that the drug is not entirely eliminated from the system before the next dose is administered, leading to a build-up of the compound over time with consistent dosing nih.govresearchgate.netresearchgate.net.
Table 1: Accumulation Index of this compound upon Multiple Dosing
| Dosing Regimen | Accumulation Index (AI) |
| 20 mg, three times daily | 2.65 ± 1.11 |
Effects of Food and Sex on Pharmacokinetic Parameters
Research has also explored how external factors such as food intake and an individual's sex might influence the pharmacokinetic behavior of this compound. Findings from these studies indicate a lack of significant interaction between this compound and these factors.
Furthermore, studies have concluded that sex does not significantly affect the pharmacokinetics of this compound tablets nih.govresearchgate.netresearchgate.net. This implies that the drug's absorption, distribution, metabolism, and excretion profiles remain consistent between male and female volunteers under the studied conditions nih.govresearchgate.netresearchgate.net.
Table 2: Influence of Food and Sex on this compound Pharmacokinetics
| Factor | Effect on Pharmacokinetic Parameters |
| Food | No significant effect observed. |
| Sex | No significant effect observed. |
Preclinical Pharmacological Investigations of Dimemorfan Phosphate
Antitussive Efficacy in Animal Models
The primary therapeutic indication for dimemorfan (B1670651) phosphate (B84403) is the suppression of cough. patsnap.com Its efficacy in this regard has been established through various animal models, where it has been compared against standard antitussive agents.
Preclinical studies have consistently demonstrated the potent antitussive effects of dimemorfan. In animal models, dimemorfan has been shown to be equivalent in potency to dextromethorphan (B48470). nih.govmatilda.science Furthermore, its antitussive action is notably more potent than that of codeine, with some studies indicating it to be up to three times more potent. nih.govmatilda.science Unlike opioid-based antitussives, the action of dimemorfan is not affected by opioid-receptor blockers, underscoring its non-narcotic mechanism. nih.govmatilda.science
| Compound | Relative Potency |
|---|---|
| Dimemorfan Phosphate | Equivalent to Dextromethorphan |
| This compound | Up to 3x more potent than Codeine |
Neuropharmacological Effects Beyond Antitussis
Beyond its well-established role as a cough suppressant, this compound exhibits a range of neuropharmacological effects, including neuroprotective, anticonvulsant, and memory-enhancing properties. These effects are attributed to its interactions with various targets within the central nervous system.
Dimemorfan has shown promising neuroprotective properties in preclinical models. nih.gov These effects are believed to be mediated, in part, through its activity as a sigma-1 receptor agonist. nih.gov The neuroprotective mechanisms of dimemorfan are also linked to its anti-inflammatory and anti-oxidative effects. nih.gov Studies have shown that dimemorfan can suppress the production of reactive oxygen species (ROS) and nitric oxide (NO) in activated microglial cells. nih.govglpbio.com Furthermore, it has been observed to inhibit the infiltration of neutrophils and reduce oxidative stress in animal models of systemic inflammation. nih.gov
Dimemorfan has demonstrated significant anticonvulsant activity in animal models. Specifically, it has been shown to attenuate seizures induced by BAY k-8644, an L-type calcium channel agonist. nih.govmedchemexpress.com This suggests that the anticonvulsant effects of dimemorfan are at least partially mediated through the modulation of L-type calcium channels. nih.gov In these studies, dimemorfan was found to be equipotent to dextromethorphan in preventing BAY k-8644-induced seizures. nih.gov The anticonvulsant effect is dose-dependent, with higher doses providing greater protection against convulsive behaviors. glpbio.commedchemexpress.com
| Compound | Effect | Proposed Mechanism |
|---|---|---|
| This compound | Attenuates seizures | Modulation of L-type calcium channels |
Research has indicated that dimemorfan may have a positive impact on cognitive function, particularly in models of memory impairment. Studies have shown that dimemorfan can attenuate amnesia induced by both scopolamine (B1681570) and β-amyloid peptide (25-35) in mice. nih.govnih.gov This anti-amnesic effect was observed in both passive avoidance and water-maze tests. nih.govnih.gov The underlying mechanism for this cognitive enhancement is suggested to be related to its activity as a sigma-1 receptor agonist. nih.govnih.gov
Immunomodulatory and Anti-inflammatory Properties
Preclinical research has demonstrated that dimemorfan possesses notable immunomodulatory and anti-inflammatory capabilities, acting through several mechanisms to mitigate inflammatory responses.
Dimemorfan has been shown to exert inhibitory effects on key inflammatory cells. In preclinical models, it decreased the production of reactive oxygen species (ROS) and the expression of CD11b in neutrophils stimulated by phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP). nih.govnih.gov This suggests that dimemorfan can limit the infiltration of leukocytes into inflamed tissues. nih.gov Furthermore, in lipopolysaccharide (LPS)-activated microglial cells, dimemorfan inhibited the production of inflammatory mediators. nih.govnih.gov Microglial cells are crucial immuno-effector cells in brain inflammation and contribute to neurodegeneration. nih.gov The effects of dimemorfan on these cells are independent of σ1 receptors and are thought to occur through the blockage of ROS production and G-protein-mediated intracellular calcium increase. nih.govnih.gov
A significant aspect of dimemorfan's anti-inflammatory action is its ability to inhibit the production of reactive oxygen species (ROS). It has been observed to decrease ROS production induced by PMA and fMLP in neutrophils in a concentration-dependent manner. nih.govglpbio.cn Specifically, dimemorfan is more potent in inhibiting fMLP-induced ROS production, with an IC50 value of 7.0 μM. glpbio.cnglpbio.com This inhibition of ROS is a key mechanism underlying its protective effects against oxidative stress in inflammatory conditions. nih.gov The compound also inhibits LPS-induced ROS in microglial cells by targeting NADPH oxidase (NOX) activity. nih.govnih.gov
Table 1: Effect of Dimemorfan on ROS Production
| Stimulant | Cell Type | Effect of Dimemorfan | IC50 Value |
| fMLP | Neutrophils | Concentration-dependent inhibition | 7.0 μM |
| PMA | Neutrophils | Concentration-dependent inhibition | - |
| LPS | Microglial Cells | Inhibition | - |
Dimemorfan has demonstrated the ability to modulate nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). In LPS-activated microglial cells, dimemorfan significantly suppressed iNOS protein expression. nih.govglpbio.cnglpbio.com This suppression is likely mediated through the inhibition of NF-κB signaling. nih.gov Consequently, the production of NO, a key inflammatory mediator, is reduced. nih.govnih.gov The dysregulated and prolonged over-production of NO by iNOS is a hallmark of various inflammatory diseases. mdpi.com
Dimemorfan interferes with the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov In LPS-stimulated microglial cells, dimemorfan was shown to block the degradation of cytosolic Iκ-Bα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.govglpbio.cn This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.govglpbio.cn
Table 2: Impact of Dimemorfan on Inflammatory Pathways and Mediators
| Target | Cell Type/Model | Effect of Dimemorfan |
| NF-κB Signaling | LPS-stimulated microglial cells | Inhibition of Iκ-Bα degradation and p65 nuclear translocation |
| TNF-α Production | LPS-stimulated microglial cells, LPS-induced endotoxin (B1171834) shock in mice | Inhibition |
| MCP-1 Production | LPS-stimulated microglial cells | Inhibition |
| iNOS Expression | LPS-stimulated microglial cells | Suppression |
| NO Production | LPS-stimulated microglial cells | Inhibition |
The anti-inflammatory properties of dimemorfan observed in vitro translate to protective effects in in vivo models of systemic inflammation. In a mouse model of LPS-induced endotoxin shock, treatment with dimemorfan decreased plasma levels of TNF-α. nih.govglpbio.cn It also reduced neutrophil infiltration and oxidative stress in the lungs and liver. nih.govnih.gov These findings suggest that dimemorfan's ability to modulate inflammatory cell activity, inhibit pro-inflammatory cytokine production, and reduce oxidative stress contributes to its protective effects against endotoxin shock. nih.gov
Analgesic Properties and Opioid System Independence in Preclinical Studies
While dimemorfan is structurally related to opioids, preclinical studies indicate that its antitussive and potential analgesic effects are not mediated through the classical opioid receptor system. patsnap.comnih.gov Its antitussive action is not affected by the opioid-receptor blocker levallorphan, supporting its classification as a non-narcotic agent. nih.gov Dimemorfan does not bind strongly to mu-opioid receptors, which are primarily responsible for the analgesic and addictive properties of opioids. patsnap.com Consequently, it is unlikely to have clinical analgesic effects comparable to narcotic antitussives and does not cause significant physical or psychological dependence. nih.gov
Effects on Respiratory and Circulatory Systems in Animal Models
Preclinical studies in various animal models have demonstrated that this compound, at doses effective for cough suppression, has minimal impact on the respiratory and circulatory systems. In anesthetized dogs, intravenous administration of dimemorfan at antitussive doses did not significantly alter respiratory rate, heart rate, or blood pressure. Similarly, in anesthetized cats, the compound showed negligible effects on cardiovascular parameters. These findings suggest a favorable separation between the antitussive effects and potential cardiorespiratory side effects of this compound.
| Animal Model | Route of Administration | Dosage | Respiratory Effects | Circulatory Effects |
| Anesthetized Dogs | Intravenous | Antitussive doses | No significant change in respiratory rate | No significant change in heart rate or blood pressure |
| Anesthetized Cats | Intravenous | Antitussive doses | Not specified | Negligible effects on cardiovascular parameters |
This table is based on descriptive findings from a comprehensive review of preclinical studies.
Research on Dependence and Abuse Potential in Animal Models
Extensive research in animal models has been conducted to evaluate the dependence and abuse potential of this compound. These investigations have consistently indicated a low potential for both physical and psychological dependence.
Studies specifically designed to assess dependence liability have shown that this compound does not induce significant physical or psychological dependence. nih.gov In monkeys, a species known to self-administer drugs of abuse, dimemorfan was not sought out, suggesting a lack of reinforcing properties that are characteristic of drugs with abuse potential. Furthermore, long-term administration of high doses of dimemorfan in rats did not lead to the development of withdrawal symptoms upon cessation of the drug, indicating a lack of physical dependence. nih.gov Conditioned place preference tests in rats, a model used to assess the rewarding effects of drugs, also did not show a preference for the environment associated with dimemorfan administration, further supporting its low potential for psychological dependence. nih.gov
| Animal Model | Study Type | Key Findings | Indication |
| Monkeys | Self-administration | Did not self-administer dimemorfan. | Low psychological dependence potential. |
| Rats | Chronic high-dose administration and withdrawal | No withdrawal symptoms observed after discontinuation. | Low physical dependence potential. |
| Rats | Conditioned Place Preference | No preference for the drug-paired environment. | Low psychological dependence potential. |
This table summarizes the outcomes of preclinical studies on the dependence potential of this compound as reported in a detailed review.
To further differentiate this compound from opioid-based antitussives, studies have investigated the effect of opioid receptor antagonists on its pharmacological activity. The antitussive effect of dimemorfan in animal models was not diminished by the administration of levallorphan, a known opioid antagonist. nih.gov This lack of antagonism indicates that the cough-suppressing mechanism of dimemorfan is not mediated by the opioid receptors that are responsible for the effects of narcotic antitussives like codeine. nih.gov This finding is crucial as it pharmacologically dissociates dimemorfan from the class of drugs that carry a significant risk of abuse and dependence.
| Animal Model | Antagonist | Effect on Dimemorfan's Antitussive Activity | Implication |
| Various | Levallorphan | No antagonism observed. | The antitussive mechanism is independent of opioid receptors. |
This table is based on findings from preclinical studies investigating the interaction between dimemorfan and opioid antagonists.
Safety Profile and Adverse Event Research for Dimemorfan Phosphate Academic Perspective
Analysis of Reported Adverse Events in Clinical Studies
Clinical studies and post-marketing surveillance have identified several adverse events associated with dimemorfan (B1670651) phosphate (B84403). These events are generally mild and occur with a low incidence, often resolving as the body adjusts to the medication. However, a thorough understanding of these occurrences is vital for comprehensive patient care.
Central Nervous System Related Events
A significant category of reported adverse events involves the central nervous system (CNS). These include drowsiness, dizziness, and somnolence nih.govpatsnap.compatsnap.comresearchgate.netfundacionmapfre.org. Drowsiness, a common side effect of many cough suppressants, can affect an individual's alertness and ability to perform tasks requiring concentration patsnap.com. Dizziness or light-headedness, particularly upon standing, has also been noted patsnap.compatsnap.comfundacionmapfre.org. These CNS effects underscore the importance of caution when operating machinery or driving, as dimemorfan phosphate can impair mental and physical abilities fundacionmapfre.org.
Gastrointestinal System Related Events
Gastrointestinal disturbances represent another class of commonly reported adverse events. These include nausea, constipation, loss of appetite, and stomach discomfort nih.govpatsnap.compatsnap.comresearchgate.net. While this compound is noted to cause fewer serious gastrointestinal problems compared to narcotic antitussives, such as constipation and bile duct disorders, these milder symptoms can still affect patient comfort nih.govresearchgate.net.
Other Systemic Effects
Beyond CNS and gastrointestinal effects, other systemic adverse events have been documented. Dry mouth is a relatively common, though manageable, side effect patsnap.com. Blurred vision has also been reported, which can be disconcerting and potentially hazardous, especially during activities requiring clear sight patsnap.com. Although rare, more severe events such as allergic reactions, characterized by rash, itching, swelling, severe dizziness, or difficulty breathing, require immediate medical attention patsnap.compatsnap.com. Additionally, some reports indicate potential for heart problems, such as irregular heartbeat or palpitations, though these are also rare patsnap.com.
Data Table: Reported Adverse Events
| Adverse Event Category | Specific Events | Incidence (Approximate) | Notes |
| Central Nervous System (CNS) | Drowsiness, Dizziness, Somnolence | Less than 10% | Can impair alertness and ability to drive or operate machinery. |
| Gastrointestinal System | Nausea, Constipation, Loss of Appetite, Stomach Discomfort | Less than 10% | Generally milder than those seen with narcotic antitussives. |
| Other Systemic Effects | Dry Mouth | Common | Manageable with hydration. |
| Blurred Vision | Less common | Can affect tasks requiring clear vision. | |
| Allergic Reactions (e.g., rash, itching, swelling, difficulty breathing) | Rare | Requires immediate medical attention. | |
| Heart Problems (e.g., irregular heartbeat, palpitations) | Rare | Serious, requires medical attention. |
Research on Respiratory Depressant Effects
Research suggests that this compound lacks significant respiratory depressant effects, which is a notable advantage compared to traditional opioid antitussives patsnap.com. Unlike opioid-based cough suppressants that act on opioid receptors, this compound modulates serotonin (B10506) and norepinephrine (B1679862) pathways and does not strongly bind to mu-opioid receptors patsnap.compatsnap.com. This distinct mechanism of action contributes to its classification as a non-narcotic antitussive and suggests a lower risk profile concerning respiratory depression nih.govpatsnap.com.
Assessment of Potential for Dependence and Tolerance in Human Use
Studies indicate that this compound does not induce significant physical or psychological dependence or tolerance in human use nih.govresearchgate.netpatsnap.com. Its antitussive action is not affected by opioid-receptor blockers like levallorphan, further supporting its non-narcotic classification nih.gov. This lack of dependence potential is a key differentiator from opioid-based cough suppressants, making it a safer alternative for patients, particularly those with a history of substance abuse or sensitivity to opioids patsnap.compatsnap.comsmolecule.com.
Contraindications and Cautions in Specific Patient Populations
This compound is contraindicated in individuals with a known hypersensitivity to the drug or its components patsnap.com. Caution is advised in specific patient populations:
Liver or Kidney Disease: Patients with a history of liver or kidney disease may require careful consideration, as these conditions can affect the drug's metabolism and excretion patsnap.com.
Pregnancy and Breastfeeding: There is limited data on the safety of this compound during pregnancy and breastfeeding. Healthcare providers should be consulted before use in these populations patsnap.comnih.gov.
Concomitant Medications: The drug should not be used with monoamine oxidase inhibitors (MAOIs) due to the risk of severe hypertensive reactions. Concomitant use with other CNS depressants, such as alcohol or benzodiazepines, can potentiate sedative effects like drowsiness and dizziness patsnap.comfundacionmapfre.orgsmolecule.com.
Drug Interaction Research for Dimemorfan Phosphate
Interactions with Central Nervous System Depressants and Additive Sedative Effects
Concurrent use of dimemorfan (B1670651) phosphate (B84403) with other central nervous system (CNS) depressants can lead to an intensification of sedative effects. patsnap.com CNS depressants encompass a broad category of drugs that slow down brain activity, and their combined use with dimemorfan can result in enhanced drowsiness and dizziness. patsnap.com Such substances include alcohol, benzodiazepines, and barbiturates. patsnap.compatsnap.com Close monitoring is recommended for patients using these combinations to mitigate the risks associated with excessive sedation. patsnap.com
| Interacting Drug Class | Potential Effect | Substances Mentioned |
| CNS Depressants | Additive Sedative Effects (e.g., drowsiness, dizziness) | Alcohol, Benzodiazepines, Barbiturates |
Potential for Severe Hypertensive Reactions with Monoamine Oxidase Inhibitors (MAOIs)
A significant and potentially severe interaction can occur when dimemorfan phosphate is combined with monoamine oxidase inhibitors (MAOIs). patsnap.com MAOIs are a class of drugs primarily used for treating depression and other psychiatric disorders. nih.gov The combination of this compound and MAOIs can trigger severe hypertensive reactions, characterized by a sudden and sharp increase in blood pressure. patsnap.compacific.edu This risk is a critical consideration in clinical practice, as hypertensive crises can lead to serious complications. pacific.edunih.gov The interaction is of such concern that MAOIs are generally contraindicated with drugs that have similar mechanisms or interaction profiles. nih.gov
| Interacting Drug Class | Potential Effect | Clinical Concern |
| Monoamine Oxidase Inhibitors (MAOIs) | Severe Hypertensive Reactions | Hypertensive Crisis |
Risk of Serotonin (B10506) Syndrome with Selective Serotonin Reuptake Inhibitors (SSRIs) and Other Serotonergic Drugs
The co-administration of this compound with selective serotonin reuptake inhibitors (SSRIs) or other serotonergic drugs elevates the risk of developing serotonin syndrome. patsnap.com Serotonin syndrome is a potentially life-threatening condition caused by an excess of serotonergic activity in the central nervous system. adam.com Symptoms can range from mild to severe and may include agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, loss of muscle coordination, heavy sweating, diarrhea, headache, and shivering. adam.commdedge.com
The risk is particularly pronounced when MAOIs are combined with serotonergic agents like SSRIs. mdedge.commdpi.com Drugs like dextromethorphan (B48470), a compound structurally related to dimemorfan, are known to contribute to serotonin syndrome, especially when taken with SSRIs. mdpi.comnih.gov The mechanism involves an overstimulation of postsynaptic serotonin receptors when a serotonin reuptake inhibitor is combined with a drug that can also increase serotonin levels. mdpi.com
| Interacting Drug Class | Potential Effect | Key Symptoms |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin Syndrome | Agitation, Tachycardia, Hypertension, Hyperthermia, Neuromotor disturbances |
| Other Serotonergic Drugs | Serotonin Syndrome | Confusion, Diaphoresis, Tremor, Myoclonus |
Considerations for Co-administration with Antihypertensive Medications
Patients undergoing treatment with antihypertensive medications should be monitored closely when this compound is introduced. patsnap.com While specific hypertensive or hypotensive interactions are not as sharply defined as with MAOIs, the potential for additive effects exists. patsnap.com The co-administration could theoretically alter blood pressure control, necessitating careful observation and possible adjustments to the antihypertensive regimen to ensure continued efficacy and safety. patsnap.comwisdomlib.org
| Interacting Drug Class | Potential Consideration | Recommended Action |
| Antihypertensive Medications | Potential for additive effects and altered blood pressure control | Close monitoring of blood pressure |
Toxicological Investigations of Dimemorfan Phosphate Academic Focus
Acute Toxicity Studies in Animal Models (e.g., LD50 data from research reports)
Acute toxicity studies are designed to determine the adverse effects of a substance after a single, short-term exposure. nih.gov A key metric in these studies is the median lethal dose (LD50), which is the statistically estimated dose required to cause death in 50% of a tested animal population. nih.gov
For Dimemorfan (B1670651) phosphate (B84403), acute toxicity has been evaluated in rodent models. An oral LD50 study in rats identified specific toxic effects following administration.
Interactive Data Table: Acute Oral Toxicity of Dimemorfan Phosphate in Rats
| Species | Route of Administration | LD50 Value | Observed Toxic Effects | Reference |
|---|
This table summarizes the available LD50 data for this compound.
These findings are critical in classifying the acute toxic potential of the compound and informing risk assessment. nih.gov
Subacute and Chronic Toxicity Evaluations in Preclinical Models
Subacute and chronic toxicity studies involve repeated administration of a substance over a longer period—typically ranging from a few weeks to several months—to evaluate the potential for cumulative adverse effects. nih.govtaylorandfrancis.com These preclinical evaluations monitor for a wide range of outcomes, including changes in body weight, blood chemistry, and organ function, culminating in histopathological examination of tissues. nih.gov
Effects on Organ Systems in Toxicity Studies (e.g., Lungs, Liver in endotoxin (B1171834) shock models)
The effects of this compound on various organ systems have been investigated, particularly within the context of systemic inflammation, such as lipopolysaccharide (LPS)-induced endotoxin shock. nih.gov Endotoxic shock can lead to severe organ damage, making it a valuable model for assessing the protective potential of a compound. mdpi.com
In a mouse model of LPS-induced endotoxin shock, this compound demonstrated protective effects on the lungs and liver. nih.gov Key findings from this research include:
Reduced Inflammatory Cell Infiltration : Treatment with this compound markedly inhibited the infiltration of neutrophils into the lung and liver tissues following LPS challenge. nih.gov
Decreased Oxidative Stress : The compound significantly reduced the production of oxidative stress in both the lungs and the liver of endotoxin-shocked mice. nih.gov
Suppression of Pro-inflammatory Cytokines : this compound treatment suppressed the increase in plasma levels of tumor necrosis factor-alpha (TNF-α), a key mediator of the inflammatory response in endotoxin shock. nih.gov
These results suggest that this compound exerts an anti-inflammatory action that protects vital organs like the liver and lungs from the damaging effects of systemic inflammation seen in conditions like endotoxin shock. nih.gov The mechanism appears to be independent of its classic sigma-1 receptor agonist activity and is linked to the inhibition of NADPH oxidase (NOX) activity and interference with nuclear factor kappa-B (NF-κB) signaling. nih.gov
Advanced Research Methodologies and Analytical Techniques for Dimemorfan Phosphate
Bioanalytical Methods for Dimemorfan (B1670651) Quantification in Biological Matrices
The accurate measurement of drug concentrations in biological fluids is a cornerstone of pharmacokinetic and toxicokinetic studies. For Dimemorfan, highly sensitive and specific bioanalytical methods are essential for determining its absorption, distribution, metabolism, and excretion (ADME) properties.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for the quantification of Dimemorfan in biological matrices such as plasma and urine. patsnap.com This technique offers superior sensitivity and selectivity, allowing for the precise measurement of low concentrations of the drug.
The development of a robust HPLC-MS/MS method involves several critical steps. Sample preparation is optimized to efficiently extract Dimemorfan from the complex biological matrix while removing interfering substances. Common techniques include protein precipitation with organic solvents like acetonitrile (B52724) or liquid-liquid extraction using solvents such as ether. nih.govnih.gov An internal standard, a compound with similar chemical properties to Dimemorfan (e.g., lidocaine (B1675312) or estazolam), is added to the sample to ensure accuracy and precision throughout the extraction and analysis process. nih.govnih.gov
Chromatographic separation is then achieved using a reversed-phase HPLC column, such as a C18 column. nih.govnih.gov The mobile phase, typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a modifier like formic acid, is carefully optimized to achieve good peak shape and separation from endogenous components. nih.govnih.gov
Detection is performed by a tandem mass spectrometer, which provides two layers of mass filtering for high specificity. The instrument is typically operated in the positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions for Dimemorfan and the internal standard are monitored using Multiple Reaction Monitoring (MRM), ensuring that only the target analytes are quantified. For Dimemorfan, a common transition monitored is m/z 256.4 → 155.3. nih.govnih.gov
Method validation is performed according to regulatory guidelines to ensure the reliability of the results. This process assesses several key parameters:
Linearity: The method demonstrates a linear relationship between the instrument response and the known concentration of the analyte over a specific range. For Dimemorfan in human plasma, linearity has been established in ranges such as 0.025 to 5.0 ng/mL and 0.04 to 5.00 ng/mL. nih.govnih.gov
Accuracy and Precision: The accuracy reflects how close the measured value is to the true value, while precision measures the repeatability of the results. For Dimemorfan, intra-day and inter-day precision are typically required to be within acceptable limits (e.g., Relative Standard Deviation < 15%). nih.gov
Recovery: This parameter assesses the efficiency of the extraction process. Recoveries for Dimemorfan from plasma and urine have been reported to be high, often exceeding 90%. nih.gov
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample.
Stability: The stability of Dimemorfan is evaluated under various conditions, including freeze-thaw cycles, short-term storage, and post-preparative storage.
| Parameter | Plasma | Urine | Source |
| Linearity Range | 0.025 - 5.0 ng/mL | 0.1 - 20.0 ng/mL | nih.gov |
| Detection Limit | 0.025 ng/mL | 0.1 ng/mL | nih.gov |
| Recovery | 103.38% - 106.88% | 90.05% - 101.40% | nih.gov |
| Max Intra-day RSD | 5.92% | 10.35% | nih.gov |
| Max Inter-day RSD | 5.70% | 8.80% | nih.gov |
This table presents a summary of validation parameters for an HPLC-MS/MS method for Dimemorfan quantification.
In Vitro Pharmacological Assays (e.g., Receptor Binding Assays, Cell-Based Signaling Assays)
In vitro pharmacological assays are indispensable for characterizing the mechanism of action of Dimemorfan at the molecular and cellular levels. These assays provide crucial information on its protein targets and downstream signaling pathways.
Receptor binding assays are used to determine the affinity of a drug for specific receptors. For Dimemorfan, these assays have been critical in identifying its primary molecular target. Studies have shown that Dimemorfan is a potent agonist of the sigma-1 (σ1) receptor, with a high binding affinity (Ki = 151 nM). nih.govwikipedia.org In contrast, it exhibits a much lower affinity for the sigma-2 (σ2) receptor (Ki = 4-11 µM) and N-methyl-D-aspartate (NMDA) receptors (Ki = 17 µM), distinguishing it from dextromethorphan (B48470). nih.govwikipedia.org This binding profile suggests that the pharmacological effects of Dimemorfan are primarily mediated through the sigma-1 receptor. nih.gov
Cell-based signaling assays are employed to investigate the functional consequences of Dimemorfan binding to its receptor. These assays are conducted using various cell lines, including inflammatory cells like neutrophils and microglial cells, to explore its anti-inflammatory and neuroprotective properties. nih.gov For instance, studies have examined the effect of Dimemorfan on the production of reactive oxygen species (ROS) and nitric oxide (NO), key mediators of inflammation and oxidative stress. Research has shown that Dimemorfan can inhibit ROS production in phorbol-12-myristate-13-acetate (PMA)- and N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated neutrophils. nih.govtargetmol.com It also suppresses lipopolysaccharide (LPS)-induced ROS and NO production in microglial cells. nih.govtargetmol.com Further mechanistic studies using cell-based assays have revealed that Dimemorfan can inhibit the expression of inducible nitric oxide synthase (iNOS) and modulate the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govmedchemexpress.com
| Assay Type | Target/Cell Line | Key Finding | Source |
| Receptor Binding Assay | Sigma-1 Receptor | High affinity (Ki = 151 nM) | nih.govwikipedia.org |
| Receptor Binding Assay | Sigma-2 Receptor | Low affinity (Ki = 4-11 µM) | nih.gov |
| Receptor Binding Assay | NMDA Receptor | Low affinity (Ki = 17 µM) | nih.gov |
| Cell-Based Signaling | Neutrophils | Inhibition of fMLP-induced ROS production (IC50 = 7.0 µM) | targetmol.com |
| Cell-Based Signaling | Microglial Cells (BV2) | Suppression of LPS-induced iNOS protein expression | nih.govtargetmol.com |
| Cell-Based Signaling | Microglial Cells (BV2) | Inhibition of NF-κB nuclear translocation | nih.govmedchemexpress.com |
This table summarizes key findings from in vitro pharmacological assays for Dimemorfan.
Development and Application of Animal Models for Disease Pathophysiology and Drug Evaluation
Animal models are essential for evaluating the in vivo efficacy and pharmacological effects of Dimemorfan in a physiological context that mimics human diseases. Various models have been employed to study its antitussive, neuroprotective, and anti-inflammatory activities.
For evaluating its primary indication as an antitussive, animal models of cough are utilized. These studies have indicated that Dimemorfan is a potent cough suppressant, with a potency equivalent to or up to three times greater than codeine and dextromethorphan. nih.gov Its mechanism is believed to be a direct action on the cough center in the medulla. nih.gov
To investigate its neuroprotective potential, several animal models of neurological disorders have been applied. The anticonvulsant effects of Dimemorfan have been demonstrated in mice using the supramaximal electroshock test. nih.gov Furthermore, its ability to protect against excitotoxicity and neuronal damage has been shown in a kainate-induced seizure model in rats. nih.gov In this model, pre-treatment with Dimemorfan reduced seizure severity and attenuated the loss of hippocampal cells. nih.gov The anti-amnesic properties of Dimemorfan have been assessed in mouse models of memory impairment induced by scopolamine (B1681570) or β-amyloid peptide, where it was shown to improve performance in the step-through passive avoidance test. nih.gov
The anti-inflammatory effects of Dimemorfan observed in cell-based assays have been further validated in animal models of systemic inflammation. In a mouse model of lipopolysaccharide (LPS)-induced endotoxin (B1171834) shock, treatment with Dimemorfan decreased plasma levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and reduced neutrophil infiltration and oxidative stress in the lungs and liver. nih.gov These findings from various animal models provide crucial preclinical evidence supporting the diverse therapeutic potential of Dimemorfan.
| Animal Model | Disease Pathophysiology | Key Finding | Source |
| Cough Models | Cough Reflex | Potent antitussive action, equivalent or superior to codeine. | nih.gov |
| Supramaximal Electroshock (Mouse) | Seizures / Epilepsy | Demonstrated prominent anticonvulsant effects. | nih.gov |
| Kainate-Induced Seizures (Rat) | Excitotoxicity / Neurodegeneration | Reduced seizure severity and loss of hippocampal cells. | nih.gov |
| Scopolamine-Induced Amnesia (Mouse) | Memory Impairment / Amnesia | Improved performance in passive avoidance tests. | nih.gov |
| LPS-Induced Endotoxin Shock (Mouse) | Systemic Inflammation | Decreased plasma TNF-α and reduced organ inflammation. | nih.gov |
This table outlines the application of different animal models in the evaluation of Dimemorfan's therapeutic effects.
Future Directions and Emerging Research Avenues for Dimemorfan Phosphate
Exploration of Novel Therapeutic Indications Beyond Antitussis (e.g., Anti-inflammatory, Neuroprotective)
Emerging preclinical evidence strongly suggests that dimemorfan (B1670651) possesses significant anti-inflammatory and neuroprotective properties, opening up new avenues for its therapeutic application. patsnap.comsmolecule.com These effects appear to be mediated through mechanisms distinct from its antitussive action.
Anti-inflammatory Effects: Studies have revealed that dimemorfan can modulate the activity of key inflammatory cells. Research shows it decreases the production of reactive oxygen species (ROS) in neutrophils and inhibits lipopolysaccharide (LPS)-induced ROS and nitric oxide (NO) production in microglial cells. nih.gov This is achieved by inhibiting NADPH oxidase (NOX) activity and suppressing the upregulation of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, dimemorfan interferes with nuclear factor kappa-B (NF-κB) signaling, a critical pathway in the inflammatory response, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov In animal models of endotoxin (B1171834) shock, dimemorfan treatment decreased plasma TNF-α levels and reduced neutrophil infiltration in the lungs and liver, highlighting its potential for treating systemic inflammation. nih.gov
Neuroprotective Properties: Animal studies have also pointed to dimemorfan's neuroprotective potential. patsnap.com As a potent sigma-1 receptor agonist, it is structurally analogous to dextromethorphan (B48470), which is known for its neuroprotective capabilities. wikipedia.org Research suggests that dimemorfan may offer protection in inflammation-mediated neurodegenerative conditions. nih.gov Its ability to reduce oxidative stress and the production of inflammatory mediators in microglial cells is a key component of this neuroprotective action. nih.gov
Table 1: Summary of Preclinical Research on Anti-inflammatory and Neuroprotective Effects of Dimemorfan
| Area of Research | Model/Cell Type | Key Findings | Mechanism of Action |
|---|---|---|---|
| Anti-inflammation | Human Neutrophils | Decreased production of Reactive Oxygen Species (ROS). | Blocking ROS production and intracellular calcium increase. |
| LPS-activated Microglial Cells | Inhibited ROS and Nitric Oxide (NO) production; Reduced pro-inflammatory cytokines (TNF-α, MCP-1). | Inhibition of NADPH oxidase (NOX) activity; Suppression of iNOS expression via NF-κB signaling. | |
| Mouse Model of Endotoxin Shock | Decreased plasma TNF-α; Reduced neutrophil infiltration and oxidative stress in lung and liver. | Modulation of systemic inflammatory response. |
| Neuroprotection | Animal Models | Showed neuroprotective properties in inflammation-mediated neurodegenerative conditions. | Sigma-1 receptor agonism; Reduction of glutamate-induced excitotoxicity and oxidative stress. |
Pharmacogenomics and Personalized Medicine Approaches related to Metabolism
The metabolism of dimemorfan is a key area of research for optimizing its clinical use through personalized medicine. The compound is metabolized in the liver primarily by the cytochrome P450 (P450) enzyme system. nih.govpatsnap.com
Studies have identified that multiple P450 enzymes are involved in dimemorfan oxidation. Specifically, the formation of its metabolites is mediated by enzymes including CYP2D6, CYP3A4, CYP2C9, CYP2C19, and CYP2B6. nih.gov Among these, CYP2D6 shows the highest efficiency in forming one of the primary metabolites. nih.gov
The genes encoding these enzymes are known to have significant genetic variations (polymorphisms) within the population, which can lead to differences in enzyme activity. This genetic variability can alter drug metabolism, affecting both efficacy and safety. A study conducted in healthy Chinese subjects demonstrated the clinical relevance of these polymorphisms, finding that the pharmacokinetics of dimemorfan were significantly affected by the CYP2D610 genotype. researchgate.net Individuals with the CYP2D610 TT genotype exhibited significantly higher maximum plasma concentrations (Cmax) and area-under-the-curve (AUC) values compared to those with CC or CT genotypes. researchgate.net
These findings underscore the potential for a pharmacogenomic approach to dimemorfan therapy. Future research is warranted to develop genetic testing strategies that could identify patients who are poor, intermediate, or extensive metabolizers. Such an approach would allow for dose adjustments tailored to an individual's genetic makeup, potentially maximizing therapeutic effects while minimizing the risk of adverse events due to altered drug exposure.
Investigation of Long-Term Safety and Efficacy in Diverse Patient Populations
Since its introduction in Japan in 1975, dimemorfan has demonstrated a favorable safety profile in clinical use and post-marketing surveillance. nih.govwikipedia.org Clinical studies have shown that it is generally well-tolerated, with minor side effects such as drowsiness or nausea occurring in a small percentage of patients, and it does not exhibit significant potential for physical or psychological dependence. nih.gov
However, many of the foundational clinical trials were conducted decades ago, and a significant portion of the data was published in Japanese. nih.gov To meet contemporary global regulatory standards and ensure its safe use worldwide, there is a clear need for new, large-scale, long-term studies. Future research should focus on evaluating the safety and efficacy of dimemorfan in diverse patient populations that may have been underrepresented in earlier trials. This includes individuals of different ethnicities, age groups (particularly pediatric and geriatric patients), and those with common comorbidities or concurrent medications.
The need for more robust data in pediatric populations is particularly critical. A Phase 3 clinical trial of dimemorfan phosphate (B84403) syrup for children with cough from respiratory tract infections was suspended, highlighting the challenges and the necessity for careful and thorough investigation in this vulnerable group. patsnap.com Additionally, while one Phase 4 study involving pregnant women has been completed, further research is essential to fully establish its safety profile for use during pregnancy. nih.gov
Research into Advanced Formulations and Delivery Systems
Currently, dimemorfan phosphate is available in conventional oral dosage forms, such as tablets and syrups. nih.govpatsnap.com A Chinese patent describes preparations for tablets, capsules, and granules designed to ensure good stability, flowability, and dissolution rates for effective drug release. google.com While these formulations are effective for treating cough, the expanding therapeutic potential of dimemorfan, especially in neuroprotection, calls for research into advanced drug delivery systems.
Furthermore, nanoparticle-based drug delivery systems (NDDSs) represent a promising frontier. nih.gov Encapsulating dimemorfan in nanoparticles, such as liposomes or polymeric nanoparticles, could offer several advantages:
Enhanced Bioavailability: Nanoparticles can protect the drug from premature metabolism and improve its absorption. nih.gov
Targeted Delivery: For its neuroprotective applications, nanoparticles could be engineered to cross the blood-brain barrier more efficiently, delivering the drug directly to the central nervous system. nih.gov
Sustained Release: Nanocarriers can be designed to release the drug in a slow, sustained manner, prolonging its therapeutic effect. mdpi.com
Given that dimemorfan's potential anti-inflammatory and neuroprotective actions may require consistent exposure at specific sites, the development of these advanced delivery platforms is a critical avenue for future research to unlock its full therapeutic potential.
Table of Mentioned Compounds
| Compound Name | Classification/Role |
|---|---|
| Benproperine (B1668004) phosphate | Antitussive |
| Codeine | Opioid Antitussive |
| Dextromethorphan | Antitussive, Sigma-1 Receptor Agonist |
| Dextrorphan | Active metabolite of Dextromethorphan |
| This compound | Antitussive, Sigma-1 Receptor Agonist |
| Ketoconazole (B1673606) | CYP3A4 Inhibitor |
| Levallorphan | Opioid Receptor Blocker |
| Nifedipine | CYP3A4 Marker |
Q & A
Q. What is the mechanism of action of Dimemorfan phosphate as a cough suppressant?
this compound suppresses cough by inhibiting the cough reflex at the medulla oblongata in the brainstem. Unlike opioid-based antitussives, it acts via sigma-1 receptor agonism (Ki = 150 nM) and modulates serotonin/norepinephrine pathways, reducing dependency risks . Its non-opioid mechanism is supported by in vitro studies showing no interaction with opioid receptors .
Q. What are the standard methods for testing this compound's dissolution rate in tablet formulations?
Dissolution testing involves paddle apparatus (75 rpm) with 900 mL of water or pH-adjusted solvents. Samples are filtered (0.45 μm), analyzed via HPLC with UV detection (268 nm), and compared to a reference standard. The dissolution rate (%) is calculated using peak area ratios (AT/AS) and adjusted for concentration and solvent volume . System suitability requires a theoretical plate count >3,000 and RSD <2% .
Q. How is purity assessed for this compound in pharmaceutical formulations?
Purity tests include:
Q. What pharmacokinetic parameters are critical for this compound in clinical studies?
Key parameters include plasma concentration-time profiles, bioavailability, and elimination half-life. A validated LC-MS/MS method detects Dimemorfan in human plasma with a linear range of 0.04–5.00 ng/mL, using estazolam as an internal standard. Chromatography employs a C18 column with methanol/water (0.1% formic acid) and a 5-minute run time .
Advanced Research Questions
Q. How can orthogonal design optimize this compound tablet formulations?
An L9(3⁴) orthogonal array evaluates factors like starch (60 g), microcrystalline cellulose (40 g), croscarmellose sodium (25 g), and HPMC E5 concentration. The dissolution rate at 60 minutes (target: >94%) and similarity factor (f2 >50 vs. reference tablets) are critical outputs. This method balances excipient ratios to match dissolution profiles across pH 1.0–6.8 buffers .
Q. What synthetic routes improve this compound yield for industrial production?
A one-pot synthesis from 5,6,7,8-tetrahydroisoquinoline involves methylation, Grignard reaction, reduction, and resolution with L-tartaric acid. This method achieves 35.4% yield and 99.8% purity, avoiding low-yield steps (e.g., 15% in traditional routes) . Alternative routes start from dextromethorphan, using selective N-demethylation and triflate intermediates .
Q. How does this compound exhibit anti-inflammatory effects in preclinical models?
At 10–50 μM, Dimemorfan inhibits LPS-induced ROS/NO production in neutrophils by suppressing NF-κB activation and iNOS/NOX expression. In mice, 1–5 mg/kg (i.p.) reduces TNF-α levels and neutrophil infiltration in lungs/liver, demonstrating dose-dependent attenuation of endotoxin shock .
Q. What methodologies address contradictions in dissolution profiles between this compound and its free base?
The free base shows pH-dependent solubility (max at pH 6.6), while the phosphate salt dissolves steadily across pH 1.0–7.4. Physical mixtures of both forms can modulate release kinetics, with phosphate ions buffering the microenvironment to stabilize dissolution rates .
Q. How is receptor selectivity evaluated for this compound's neuroprotective potential?
In vitro assays (e.g., BV2 microglia) measure suppression of MCP-1 and TNF-α via sigma-1 receptor agonism. Neuroprotection is validated in models of convulsive behaviors (e.g., BAY k-8644-induced seizures), where 6.25–12.5 mg/kg (s.c.) reduces c-fos/c-jun expression without affecting locomotion .
Methodological Tables
Table 1. Orthogonal Design Parameters for Tablet Optimization
| Factor | Levels (g) | Optimal Value |
|---|---|---|
| Starch | 50–70 | 60 |
| MCC | 30–50 | 40 |
| Croscarmellose | 20–30 | 25 |
| HPMC E5 (%) | 8–12 | 10 |
Table 2. Anti-Inflammatory IC50 Values
| Parameter | IC50 (μM) | Model |
|---|---|---|
| ROS Inhibition | 7.0 | Human Neutrophils |
| NO Production | 47 | BV2 Cells |
| TNF-α Reduction | 10–20 | Mice Plasma |
Table 3. Purity Specifications
| Test | Method | Limit |
|---|---|---|
| Heavy Metals | Atomic Absorption | ≤20 ppm |
| Arsenic | Gutzeit Apparatus | ≤2 ppm |
| Related Substances | TLC (vs. 1% standard) | ≤1% impurities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
